molecular formula C23H44O5 B13820421 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate CAS No. 21994-82-1

1,2-Propanediol, 3-(hexadecyloxy)-, diacetate

Cat. No.: B13820421
CAS No.: 21994-82-1
M. Wt: 400.6 g/mol
InChI Key: RNBQLCHIPDBXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 3-(hexadecyloxy)-, diacetate is a chemical compound with the molecular formula C23H44O5. It is also known by other names such as 1-O-Hexadecyl-2-O,3-O-diacetylglycerol and Diacetic acid 1-[(hexadecyloxy)methyl]ethylene ester . This compound is characterized by its unique structure, which includes a propanediol backbone with hexadecyloxy and diacetate groups attached.

Preparation Methods

The synthesis of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate typically involves the esterification of 1,2-propanediol with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can undergo various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Propanediol, 3-(hexadecyloxy)-, diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(hexadecyloxy)-, diacetate involves its interaction with biological membranes. The hexadecyloxy group allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .

Comparison with Similar Compounds

1,2-Propanediol, 3-(hexadecyloxy)-, diacetate can be compared with similar compounds such as:

    1,2-Propanediol, 3-(octadecyloxy)-, diacetate: Similar structure but with an octadecyloxy group instead of hexadecyloxy.

    1,2-Propanediol diacetate: Lacks the hexadecyloxy group, making it less hydrophobic.

    1,2-Propanediol, 3-(dodecyloxy)-, diacetate: Contains a shorter dodecyloxy chain.

The uniqueness of this compound lies in its specific hydrophobic and hydrophilic balance, which makes it particularly useful in applications requiring amphiphilic properties.

Properties

CAS No.

21994-82-1

Molecular Formula

C23H44O5

Molecular Weight

400.6 g/mol

IUPAC Name

(2-acetyloxy-3-hexadecoxypropyl) acetate

InChI

InChI=1S/C23H44O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-23(28-22(3)25)20-27-21(2)24/h23H,4-20H2,1-3H3

InChI Key

RNBQLCHIPDBXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.